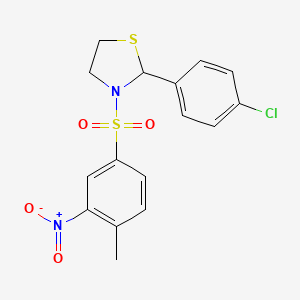
2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidine derivative that contains a chlorophenyl group, a methyl group, and a nitrobenzenesulfonyl group.
Wissenschaftliche Forschungsanwendungen
Mobility of Methylene Group Hydrogen Atoms
Research on derivatives of thiazolidin-4-one, a structurally similar compound to the chemical , has revealed insights into the mobility of hydrogen atoms in the methylene group. This study contributes to the understanding of the chemical behavior of such compounds (Chizhevskaya, Kharchenko, & Khovratovich, 1967).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including thiazolidine derivatives, is an area of interest due to their potential applications in various fields such as materials science and pharmaceuticals. For instance, the creation of three-ring heterosystems and their use in dye synthesis highlights the versatility of these compounds (Mikitenko & Romanov, 1983).
Hypoglycemic and Hypolipidemic Activities
Studies on thiazolidine derivatives have demonstrated their potential in treating conditions like diabetes and high lipid levels. One such study found that a specific thiazolidine compound had significant hypoglycemic and hypolipidemic activities, indicating its potential as a therapeutic agent (Sohda et al., 1982).
Synthesis of New Derivatives
Research has been conducted on the synthesis of new thiazolidin-4-one derivatives, expanding the chemical library of these compounds. This research is crucial for developing new materials and drugs with novel properties (Abood, Sha'aban, & Abd-Alhassan, 2016).
Antimicrobial Activity
Thiazolidine derivatives have been studied for their antimicrobial properties. Some compounds in this category have shown significant activity against various bacterial strains, making them potential candidates for developing new antibiotics (Parekh, Juddhawala, & Rawal, 2013).
Enzyme Inhibition
Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides, compounds related to thiazolidines, has yielded potent inhibitors of specific enzymes, offering potential therapeutic applications (Röver et al., 1997).
Antibacterial Agents
Synthesis of 2-imino-3-[Carboxamido o-hydroxyphenyl]-5-Arylidene-4-Thiazolidinone and its derivatives has shown considerable antibacterial efficacy, particularly against Gram-positive bacteria. This suggests the importance of the arylidene moiety in enhancing the antibacterial properties of these compounds (Patel et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMLTZHNOHROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-3-(4-methyl-3-nitro-benzenesulfonyl)-thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2704945.png)
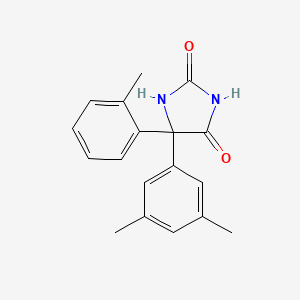
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)
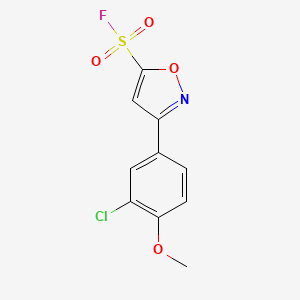
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2704953.png)
![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)
![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2704955.png)
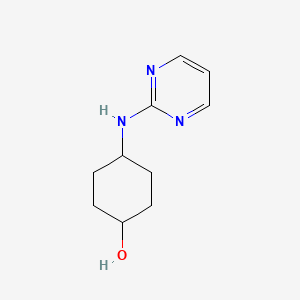
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2704958.png)
![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
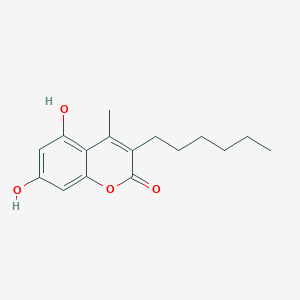
![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)
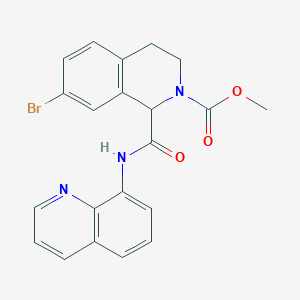
![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)